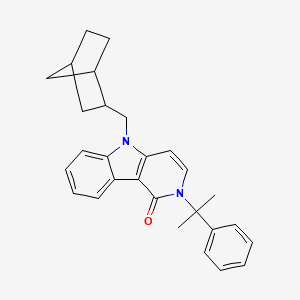

![molecular formula C22H34O4 B10829824 Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate](/img/structure/B10829824.png)

Ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

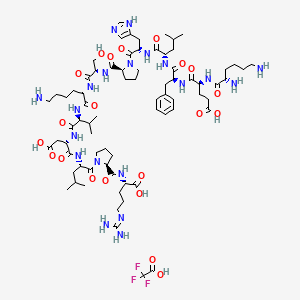

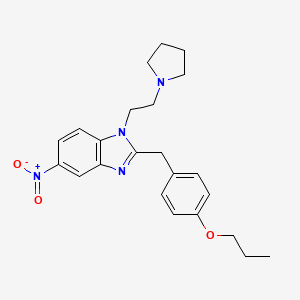

Prostaglandin A2 ethyl ester is an esterified form of Prostaglandin A2, a member of the prostaglandin family. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. They play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin A2 ethyl ester typically involves the esterification of Prostaglandin A2. This process can be achieved through various chemical reactions, including the reaction of Prostaglandin A2 with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods: Industrial production of Prostaglandin A2 ethyl ester may involve more advanced techniques, such as biocatalytic processes. These methods utilize enzymes to catalyze the esterification reaction, offering higher specificity and yield under milder conditions .

Chemical Reactions Analysis

Types of Reactions: Prostaglandin A2 ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Prostaglandin A2 ethyl ester has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

Biology: Investigated for its role in cellular signaling and regulation of physiological processes.

Medicine: Explored for its potential therapeutic effects in treating conditions like inflammation and thrombosis.

Industry: Utilized in the production of pharmaceuticals and as a biochemical tool in research laboratories

Mechanism of Action

Prostaglandin A2 ethyl ester exerts its effects by binding to specific prostaglandin receptors on the cell surface. These receptors are G-protein-coupled receptors that activate various intracellular signaling pathways. The binding of Prostaglandin A2 ethyl ester to its receptor leads to the activation of downstream signaling molecules, such as cyclic AMP, which mediates its physiological effects .

Comparison with Similar Compounds

Prostaglandin E2: Known for its role in inflammation and pain regulation.

Prostaglandin F2α: Involved in the regulation of smooth muscle contraction.

Prostaglandin I2: Acts as a vasodilator and inhibitor of platelet aggregation

Uniqueness: Prostaglandin A2 ethyl ester is unique due to its specific esterified form, which may offer different pharmacokinetic properties compared to its non-esterified counterparts. This modification can influence its stability, absorption, and overall biological activity .

Properties

Molecular Formula |

C22H34O4 |

|---|---|

Molecular Weight |

362.5 g/mol |

IUPAC Name |

ethyl 7-[2-(3-hydroxyoct-1-enyl)-5-oxocyclopent-3-en-1-yl]hept-5-enoate |

InChI |

InChI=1S/C22H34O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h6,9,14-20,23H,3-5,7-8,10-13H2,1-2H3 |

InChI Key |

QCWSNSWUCYNLHP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-hydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one](/img/structure/B10829763.png)

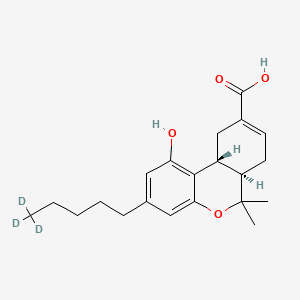

![6,6,9-Trimethyl-3-pentyl-8,9,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B10829813.png)

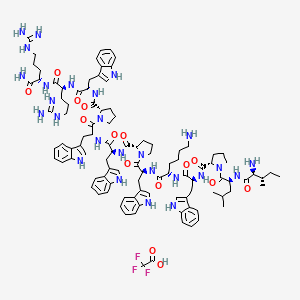

![2-(decyldisulfanyl)ethyl 3-[[3-[2-(decyldisulfanyl)ethoxy]-3-oxopropyl]-[2-(1H-indol-3-yl)ethyl]amino]propanoate](/img/structure/B10829820.png)

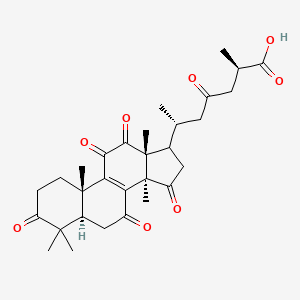

![2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B10829835.png)